molecular formula C9H10N2 B145924 4-Methyl-1H-indol-6-amine CAS No. 139121-40-7

4-Methyl-1H-indol-6-amine

Cat. No.: B145924
CAS No.: 139121-40-7
M. Wt: 146.19 g/mol
InChI Key: ZYAFKHGCCIVCQZ-UHFFFAOYSA-N
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Description

4-Methyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often derived from plants and have significant pharmacological effects

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The methyl group can be introduced via alkylation reactions, and the amine group can be added through nitration followed by reduction.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Methyl-1H-indol-6-amine may involve more efficient and scalable methods. For example, the use of catalytic hydrogenation for the reduction steps and continuous flow reactors for the indole ring formation can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert nitro groups to amines, which is a common step in the synthesis of amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

4-Methyl-1H-indol-6-amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1H-indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the amine group at the 6-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-methyl-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAFKHGCCIVCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611425
Record name 4-Methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139121-40-7
Record name 4-Methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.3 g of nitro derivative prepared in stage 3, 20 ml of ethanol, 9 ml of cyclohexene, 3 ml of water and 2.2 g of 10% palladium on carbon are mixed and are then heated to reflux for 2 hours.
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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